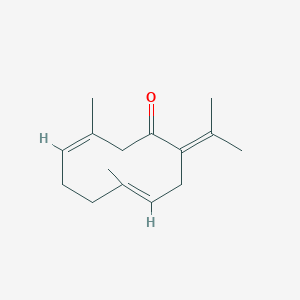

cis,trans-Germacrone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H22O |

|---|---|

Molecular Weight |

218.33 g/mol |

IUPAC Name |

(3Z,7E)-3,7-dimethyl-10-propan-2-ylidenecyclodeca-3,7-dien-1-one |

InChI |

InChI=1S/C15H22O/c1-11(2)14-9-8-12(3)6-5-7-13(4)10-15(14)16/h7-8H,5-6,9-10H2,1-4H3/b12-8+,13-7- |

InChI Key |

CAULGCQHVOVVRN-UPAULDTKSA-N |

SMILES |

CC1=CCC(=C(C)C)C(=O)CC(=CCC1)C |

Isomeric SMILES |

C/C/1=C\CC(=C(C)C)C(=O)C/C(=C\CC1)/C |

Canonical SMILES |

CC1=CCC(=C(C)C)C(=O)CC(=CCC1)C |

Pictograms |

Irritant |

Synonyms |

germacron germacrone |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to cis,trans-Germacrone: Natural Sources in Zingiberaceae and Isolation Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of cis,trans-Germacrone, a bioactive sesquiterpenoid, with a specific focus on its natural occurrence within the Zingiberaceae family and detailed methodologies for its isolation and purification.

Natural Sources of this compound in Zingiberaceae

This compound is a significant volatile compound found in numerous species within the Zingiberaceae family, commonly known as the ginger family. It is particularly abundant in the rhizomes of various Curcuma species, where it contributes to the plant's medicinal properties. The presence and yield of Germacrone can vary depending on the species, geographical location, and cultivation conditions.

While extensively studied in the Curcuma genus, Germacrone has also been identified in other genera of the Zingiberaceae family, including Zingiber, Alpinia, Kaempferia, and Hedychium. The following table summarizes the quantitative analysis of this compound in the essential oils of various Zingiberaceae species.

| Genus | Species | Plant Part | Germacrone Content (% of Essential Oil) | Reference |

| Curcuma | C. wenyujin | Rhizome | Major bioactive constituent | [1] |

| C. aeruginosa | Rhizome | 5.3% - 21.21% | [2] | |

| C. phaeocaulis | Rhizome | Present (quantification variable) | [1] | |

| C. kwangsiensis | Rhizome | Present (quantification variable) | [1] | |

| C. xanthorrhiza | Leaf | 18.76% | [3] | |

| C. zedoaria | Rhizome | 2.3% | [2] | |

| C. heyneana | Rhizome | 5.29% | ||

| C. longa | Rhizome | 11% (in a Chinese chemotype) | [4] | |

| Zingiber | Z. officinale | Rhizome | Present (trace amounts) | [5] |

| Kaempferia | K. marginata | Rhizome | Present | [6] |

Isolation and Purification of this compound

The isolation of this compound from Zingiberaceae rhizomes typically involves a multi-step process, beginning with the extraction of the essential oil, followed by chromatographic purification.

Extraction of Essential Oil

The primary method for obtaining the essential oil rich in Germacrone from the plant matrix is steam or hydrodistillation. Supercritical fluid extraction (SFE) offers a greener alternative.

2.1.1. Steam Distillation Protocol

This is a conventional and widely used method for extracting volatile compounds.

-

Apparatus : Clevenger-type apparatus.

-

Procedure :

-

Fresh or dried rhizomes are pulverized or cut into small pieces.

-

The plant material is placed in a distillation flask with a sufficient volume of water.

-

The water is heated to boiling, and the resulting steam passes through the plant material, carrying the volatile essential oils.

-

The steam and oil vapor mixture is then condensed.

-

The essential oil, being immiscible with water, is separated from the aqueous distillate.

-

The collected oil is dried over anhydrous sodium sulfate to remove any residual water.

-

2.1.2. Microwave-Assisted Extraction (MAE) Protocol

MAE is a more rapid method for extracting essential oils.

-

Apparatus : Microwave extractor.

-

Procedure :

-

Powdered rhizome material (e.g., 1 g) is suspended in a suitable solvent (e.g., 20 mL of water).

-

The suspension is subjected to microwave irradiation at a specific power and for a set duration (e.g., 700 W for 4 minutes)[1].

-

The extract is then cooled and filtered.

-

For analytical purposes, the volatile components can be further concentrated using headspace solid-phase microextraction (HS-SPME) before GC-MS analysis[1].

-

Chromatographic Purification of this compound

Following the extraction of the essential oil, various chromatographic techniques can be employed for the preparative isolation of pure this compound.

2.2.1. High-Speed Counter-Current Chromatography (HSCCC) Protocol

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thus preventing irreversible adsorption of the sample.

-

Apparatus : High-Speed Counter-Current Chromatograph.

-

Two-Phase Solvent System : A common solvent system for the separation of Germacrone is a mixture of petroleum ether, ethanol, diethyl ether, and water in a volumetric ratio of 5:4:0.5:1[1].

-

Procedure :

-

The HSCCC column is first entirely filled with the lower aqueous phase as the stationary phase.

-

The upper organic phase is then pumped through the column as the mobile phase at a specific flow rate (e.g., 1.0 mL/min) while the apparatus rotates at a set speed (e.g., 670 rpm)[1].

-

The essential oil, dissolved in a mixture of the upper and lower phases, is injected into the column.

-

The effluent is continuously monitored (e.g., at 254 nm), and fractions are collected.

-

Fractions containing Germacrone are identified by analytical techniques such as HPLC or GC-MS, pooled, and the solvent is evaporated to yield the purified compound.

-

Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow for the isolation of this compound and its known signaling pathways.

References

- 1. Fast determination of curcumol, curdione and germacrone in three species of Curcuma rhizomes by microwave-assisted extraction followed by headspace solid-phase microextraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis of Volatile Constituents in Curcuma Species, viz. C. aeruginosa, C. zedoaria, and C. longa, from Nepal - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. asianpubs.org [asianpubs.org]

- 5. Research Progress on Chemical Constituents of Zingiber officinale Roscoe - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

"cis,trans-Germacrone" basic chemical properties and structure elucidation

An In-depth Technical Guide to cis,trans-Germacrone: Chemical Properties and Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of this compound, a sesquiterpenoid of interest for its unique chemical structure and potential biological activities. As an isomer of the more commonly studied (E,E)-Germacrone (trans,trans-Germacrone), understanding its distinct properties is crucial for research and development. This document outlines its fundamental chemical characteristics, presents detailed methodologies for its structure elucidation, and visualizes key experimental and biological pathways.

Basic Chemical Properties

Germacrone is a naturally occurring sesquiterpene found in the essential oils of various plants, notably those in the Zingiberaceae (ginger) and Asteraceae families[1][2]. It exists as different stereoisomers, with the (E,E) or trans,trans isomer being the most frequently documented. The cis,trans isomer, specifically (Z,E)-Germacrone, is formed through processes such as photoisomerization from the trans,trans form[3]. While data for the cis,trans isomer is less common, the fundamental properties are compared below with the well-characterized trans,trans-Germacrone.

| Property | Value | Isomer | Reference |

| Molecular Formula | C₁₅H₂₂O | Both | [1] |

| Molecular Weight | 218.33 g/mol | Both | [1] |

| IUPAC Name | (3Z,7E)-3,7-dimethyl-10-(propan-2-ylidene)cyclodeca-3,7-dien-1-one | cis,trans | Inferred |

| (3E,7E)-3,7-dimethyl-10-(propan-2-ylidene)cyclodeca-3,7-dien-1-one | trans,trans | [1][4] | |

| CAS Number | 32663-51-7 | cis,trans | [5] |

| 6902-91-6 | trans,trans | [1] | |

| Appearance | White to Off-White Solid/Crystals | trans,trans | [2][6] |

| Melting Point | 55-58 °C | trans,trans | [6] |

| Boiling Point | 153-157 °C (at 13 Torr) | trans,trans | [6] |

| 330.3 °C (at 760 mm Hg, est.) | trans,trans | [7] | |

| Solubility | Soluble in organic solvents like Chloroform, Ethyl Acetate, Methanol, DMF, DMSO, Ethanol[6]. | trans,trans | [6] |

| Water: 0.8354 mg/L (est.) | trans,trans | [7] | |

| λmax | 309 nm (in Methanol) | trans,trans | [6] |

Note: Generally, cis isomers exhibit lower melting points and higher boiling points compared to their trans counterparts due to differences in molecular packing and polarity, though this can vary[8][9]. Specific experimental data for the pure cis,trans isomer of Germacrone is scarce.

Structure Elucidation

The definitive identification and characterization of this compound's structure rely on a combination of modern spectroscopic techniques. The workflow involves isolation followed by analysis to determine its molecular formula, connectivity, and stereochemistry.

Experimental Protocols

1. Mass Spectrometry (MS)

-

Objective : To determine the molecular weight and elemental composition.

-

Methodology : High-Resolution Mass Spectrometry (HRMS) is performed using techniques like Electrospray Ionization (ESI) or Electron Impact (EI). The sample is introduced into the mass spectrometer, ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured with high precision.

-

Expected Results : The protonated molecule [M+H]⁺ or the molecular ion [M]⁺ will be observed, confirming the molecular weight of 218.33. HRMS data will confirm the molecular formula as C₁₅H₂₂O (calculated monoisotopic mass: 218.1671)[1][4]. Fragmentation patterns can provide initial clues about the structure, such as the loss of an isopropyl group.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective : To determine the carbon-hydrogen framework and the relative stereochemistry of the molecule.

-

Methodology :

-

Sample Preparation : Dissolve 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.

-

¹H NMR : Acquire a one-dimensional proton NMR spectrum. Key signals will include those for methyl groups, olefinic protons, and protons adjacent to the ketone. The coupling constants (J-values) between olefinic protons are critical for determining the cis (typically J = 6-12 Hz) or trans (typically J = 12-18 Hz) nature of the double bonds.

-

¹³C NMR : Acquire a proton-decoupled carbon NMR spectrum to count the number of unique carbon atoms. For C₁₅H₂₂O, 15 distinct signals are expected unless there is molecular symmetry. The chemical shifts will indicate the presence of a carbonyl carbon (~200 ppm), sp² carbons of the double bonds (~120-150 ppm), and sp³ carbons.

-

2D NMR (COSY, HSQC, HMBC) : These experiments are crucial for assembling the structure. COSY (Correlation Spectroscopy) identifies proton-proton couplings (¹H-¹H). HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to the carbons they are attached to. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is essential for connecting the molecular fragments. NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of protons, confirming the cis or trans configuration of the ring substituents.

-

3. Infrared (IR) Spectroscopy

-

Objective : To identify key functional groups.

-

Methodology : A small amount of the sample is analyzed using an FTIR (Fourier-Transform Infrared) spectrometer, typically as a thin film on a salt plate or as a KBr pellet.

-

Expected Results : The IR spectrum will show characteristic absorption bands. A strong peak around 1670-1700 cm⁻¹ indicates a conjugated ketone (C=O stretch). Bands in the 1600-1650 cm⁻¹ region correspond to the C=C stretching of the double bonds.

Biological Activity and Signaling Pathways

While most biological studies have focused on (E,E)-Germacrone, the findings provide a strong basis for investigating the activities of the cis,trans isomer. (E,E)-Germacrone is known to possess a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects[1][6].

Notably, (E,E)-Germacrone has been shown to inhibit the proliferation of breast cancer cells by inducing apoptosis through a mitochondria-mediated caspase pathway[2][7]. This process involves the upregulation of pro-apoptotic proteins and the subsequent activation of caspases, the executioners of cell death.

This guide provides a foundational understanding of this compound. The detailed protocols and compiled data serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery, facilitating further exploration into this promising compound.

References

- 1. Germacrone | C15H22O | CID 6436348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 6902-91-6: Germacrone | CymitQuimica [cymitquimica.com]

- 3. Preparation of some cis-1,trans-5-germacratriene derivatives - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Showing Compound Germacrone (FDB005347) - FooDB [foodb.ca]

- 5. Germacrone | CAS#:6902-91-6 | Chemsrc [chemsrc.com]

- 6. Germacrone CAS#: 6902-91-6 [m.chemicalbook.com]

- 7. germacrone, 6902-91-6 [thegoodscentscompany.com]

- 8. longdom.org [longdom.org]

- 9. youtube.com [youtube.com]

The Pharmacological Profile of cis,trans-Germacrone Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Germacrone, a naturally occurring sesquiterpenoid found in various medicinal plants, has garnered significant attention for its diverse pharmacological activities. This technical guide provides an in-depth overview of the pharmacological profile of germacrone, with a focus on its anticancer and anti-inflammatory properties. While germacrone exists as geometric isomers, notably cis and trans configurations, the majority of published literature does not differentiate between these isomers, referring to the compound generically as "germacrone." This guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways modulated by germacrone. A critical gap in the current research is the lack of comparative studies on the bioactivity of individual cis and trans isomers of germacrone, highlighting a crucial area for future investigation.

Introduction

Germacrone is a key bioactive constituent of essential oils from plants of the Zingiberaceae family, such as Curcuma zedoaria (zedoary).[1] It is a ten-membered ring sesquiterpene ketone with a chemical formula of C15H22O.[2] The structure of germacrone allows for the existence of geometric isomers, primarily the (E,E)-isomer, commonly referred to as trans,trans-germacrone, and its corresponding cis isomers. These stereochemical differences can significantly influence the biological activity of the molecule.

This guide aims to consolidate the current knowledge on the pharmacological properties of germacrone, present available quantitative data, and provide detailed experimental methodologies for its study. It also seeks to highlight the current limitations in the literature regarding the specific activities of its cis and trans isomers.

Pharmacological Activities

Germacrone exhibits a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, antiviral, antioxidant, and neuroprotective activities.[3]

Anticancer Activity

Germacrone has demonstrated cytotoxic effects against a variety of cancer cell lines, including breast, lung, liver, and glioma cells.[4][5] The primary mechanisms of its anticancer action involve the induction of apoptosis and cell cycle arrest.

Key Findings:

-

Induction of Apoptosis: Germacrone treatment has been shown to increase the expression of pro-apoptotic proteins like Bax and p53, while decreasing the expression of the anti-apoptotic protein Bcl-2.[6] This shift in the Bax/Bcl-2 ratio leads to the activation of caspase cascades and subsequent programmed cell death.

-

Cell Cycle Arrest: Studies have indicated that germacrone can induce cell cycle arrest at different phases in various cancer cell lines. For instance, it has been observed to cause G1 phase arrest in glioma cells and G2/M phase arrest in hepatoma cells.[4][5]

-

Reversal of Multidrug Resistance (MDR): Germacrone has been found to reverse Adriamycin resistance in multidrug-resistant breast cancer cells, suggesting its potential as an MDR reversal agent in chemotherapy.

Anti-inflammatory Activity

Germacrone has shown potent anti-inflammatory effects in both in vitro and in vivo models.[7] Its mechanisms of action are primarily linked to the inhibition of pro-inflammatory mediators and signaling pathways.

Key Findings:

-

Inhibition of Pro-inflammatory Cytokines: Germacrone can significantly suppress the production of pro-inflammatory cytokines.[7]

-

Modulation of Inflammatory Signaling Pathways: The anti-inflammatory effects of germacrone are attributed to its ability to modulate key signaling pathways involved in inflammation, such as the NF-κB pathway.

Quantitative Data

The following tables summarize the available quantitative data on the bioactivity of germacrone and its derivatives. It is important to note that the specific isomeric form of germacrone is often not specified in these studies.

Table 1: Anticancer Activity of Germacrone and its Derivatives

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Germacrone | Bel-7402 | MTT | >800 | [8] |

| Germacrone | HepG2 | MTT | 740.12 | [8] |

| Germacrone | A549 | MTT | >800 | [8] |

| Germacrone | HeLa | MTT | >800 | [8] |

| Germacrone Derivative 3b | HepG2 | MTT | 68.23 | [1] |

| Germacrone Derivative 3b | c-Met Kinase | Kinase Assay | 0.56 | [1] |

Table 2: Anti-androgenic Activity of Germacrone

| Compound | Target | Assay | IC50 (mM) | Reference |

| Germacrone | Steroid 5-alpha reductase | In vitro | 0.15 ± 0.022 | [9] |

Signaling Pathways

Germacrone exerts its pharmacological effects by modulating several key intracellular signaling pathways. The diagrams below, generated using the DOT language, illustrate the points of intervention for germacrone in the NF-κB and PI3K/Akt/mTOR pathways.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a crucial regulator of inflammation and cell survival. Germacrone has been shown to inhibit this pathway, contributing to its anti-inflammatory and anticancer effects.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation, growth, and survival. Dysregulation of this pathway is common in cancer. Germacrone has been found to inhibit this pathway, contributing to its anticancer properties.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the pharmacological profile of compounds like germacrone.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

Workflow Diagram:

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HepG2, A549) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of the test compound (e.g., cis- or trans-germacrone) and a vehicle control.

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample, which is essential for studying the effects of a compound on signaling pathways.

Protocol:

-

Cell Lysis: Treat cells with the test compound for a specified time, then lyse the cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate the protein samples (20-40 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-NF-κB, NF-κB, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

Real-Time Polymerase Chain Reaction (RT-PCR)

RT-PCR is used to measure the expression levels of specific genes, providing insights into the molecular mechanisms of a compound's action.

Protocol:

-

RNA Extraction: Treat cells with the test compound, then extract total RNA using a commercial kit (e.g., TRIzol reagent).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

Real-Time PCR: Perform real-time PCR using the synthesized cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: Analyze the amplification data and calculate the relative gene expression using the 2^-ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH).

Discussion and Future Directions

The available literature strongly supports the pharmacological potential of germacrone, particularly in the fields of oncology and inflammation. However, a significant limitation in the current body of research is the lack of distinction between the biological activities of its cis and trans isomers. Stereochemistry is a critical factor in drug action, as different isomers can exhibit distinct pharmacological and toxicological profiles.

Future research should focus on the following areas:

-

Isolation and Characterization of Isomers: Development of efficient methods for the separation and purification of individual cis and trans isomers of germacrone.

-

Comparative Pharmacological Studies: Head-to-head comparisons of the anticancer, anti-inflammatory, and other biological activities of the purified isomers to identify the more potent and selective isomer.

-

Isomer-Specific Mechanism of Action: Investigation into whether the different isomers modulate signaling pathways to varying extents or through different mechanisms.

-

In Vivo Efficacy and Safety: Evaluation of the in vivo efficacy and safety profiles of the individual isomers in relevant animal models.

Conclusion

Germacrone is a promising natural product with a wide range of pharmacological activities. While current research has established its potential as a therapeutic agent, the specific contributions of its cis and trans isomers to its overall bioactivity remain largely unknown. Addressing this knowledge gap through rigorous comparative studies will be crucial for the future development of germacrone-based therapeutics and for fully realizing the therapeutic potential of this multifaceted natural compound.

References

- 1. Germacrone derivatives: synthesis, biological activity, molecular docking studies and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Germacrone | C15H22O | CID 6436348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Germacrone: A Potent Secondary Metabolite with Therapeutic Potential in Metabolic Diseases, Cancer and Viral Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Germacrene Analogs are Anti-androgenic on Androgen-dependent Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Germacrone induces lung cancer cell apoptosis and cell cycle arrest via the Akt/MDM2/p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

"cis,trans-Germacrone" mechanism of action in cancer cells

An In-depth Technical Guide on the Mechanism of Action of cis,trans-Germacrone in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Germacrone, a sesquiterpenoid isolated from Rhizoma curcuma, has demonstrated significant anti-tumor activities across a range of cancer cell lines. Its mechanism of action is multifaceted, primarily involving the induction of apoptosis, induction of cell cycle arrest, and inhibition of key signaling pathways related to cancer progression and metastasis. This document provides a comprehensive overview of the molecular mechanisms targeted by Germacrone, presenting key quantitative data, detailed experimental protocols, and visual diagrams of the implicated signaling cascades. The primary pathways affected include the Akt/MDM2/p53, MAPK/NF-κB, and intrinsic mitochondrial apoptotic pathways, making Germacrone a promising candidate for further investigation in oncology drug development.

Core Mechanism of Action: Induction of Apoptosis

Germacrone is a potent inducer of apoptosis in various cancer cells. The pro-apoptotic mechanism is primarily mediated through the modulation of key signaling pathways, including the Akt/mTOR and intrinsic mitochondrial pathways.

The Akt/MDM2/p53 Signaling Pathway

In non-small cell lung cancer (NSCLC), Germacrone's pro-apoptotic effects are executed via the Akt/MDM2/p53 signaling pathway.[1][2] Germacrone treatment leads to a significant decrease in the phosphorylation of Akt and its downstream target, MDM2.[1] The dephosphorylation of MDM2 prevents it from translocating to the nucleus and inhibiting the tumor suppressor protein p53.[1][3] The resulting increase in p53 expression triggers apoptosis.[1][2] The administration of an Akt activator, SC79, has been shown to significantly reverse the pro-apoptotic effects of Germacrone, confirming the pathway's role.[1][2]

The Intrinsic (Mitochondrial) Pathway

In breast and gastric cancer cells, Germacrone triggers the mitochondria-mediated caspase pathway.[4][5] Treatment significantly increases the expression of pro-apoptotic proteins like Bok and Bax while down-regulating anti-apoptotic proteins such as Bcl-2.[4][6] This shift in the Bax/Bcl-2 ratio leads to depolarization of the mitochondrial membrane, cytochrome c release from the mitochondria into the cytoplasm, and subsequent cleavage and activation of caspase-9, caspase-7, caspase-3, and PARP, culminating in apoptosis.[4][5]

Table 1: Effect of Germacrone on Apoptosis-Related Protein Expression

| Cancer Type | Protein | Effect of Germacrone Treatment | Reference |

| Lung Cancer | p-Akt | Significantly Decreased | [1] |

| p-MDM2 | Significantly Decreased | [1] | |

| p53 | Significantly Increased | [1] | |

| Breast Cancer | Bok | Significantly Increased | [4] |

| Bax/Bcl-2 ratio | Increased | [4] | |

| Cleaved Caspase-3 | Increased | [4] | |

| Cleaved Caspase-7 | Increased | [4] | |

| Cleaved Caspase-9 | Increased | [4] | |

| Cleaved PARP | Increased | [4][5] | |

| Prostate Cancer | p-Akt | Inhibited | [7] |

| p-mTOR | Inhibited | [7][8] |

Core Mechanism of Action: Cell Cycle Arrest

Germacrone effectively halts the proliferation of cancer cells by inducing cell cycle arrest. The specific phase of arrest is cell-type dependent, indicating a targeted interaction with the cell cycle machinery.

G1/S Phase Arrest

In lung cancer cells, treatment with Germacrone at concentrations of 50, 100, and 200 µM leads to a significant increase in the proportion of cells arrested in the G1/S phase.[1][3] This arrest is accompanied by a concentration-dependent downregulation of key G1/S transition proteins, including cyclin D1, CDK4, and CDK6.[3] Similarly, in gastric cancer, Germacrone induces G0/G1 arrest by decreasing the expression of CDK2, CDK4, cyclin-D1, and cyclin-E1.[9]

G2/M Phase Arrest

In other cancer types, such as human hepatoma and certain breast cancer cell lines (MCF-7), Germacrone induces a robust G2/M phase arrest.[4][5][6] This is associated with a marked decrease in the expression levels of cyclin B1, cdc2 (CDK1), and cdc25c, which are critical for the G2 to M phase transition.[5][6]

Table 2: Effect of Germacrone on Cell Cycle Distribution and Regulatory Proteins

| Cancer Cell Line | Phase of Arrest | Downregulated Proteins | Reference |

| Lung Cancer (A549) | G1/S | Cyclin D1, CDK4, CDK6 | [1][3] |

| Gastric Cancer (BGC823) | G2/M | Cyclin B1, cdc2, cdc25c | [5] |

| Gastric Cancer (General) | G0/G1 | CDK2, CDK4, Cyclin-D1, Cyclin-E1 | [9] |

| Breast Cancer (MDA-MB-231) | G0/G1 | Not specified | [4] |

| Breast Cancer (MCF-7) | G2/M | Not specified | [4] |

| Hepatoma (HepG2, Bel7402) | G2/M | Cyclin B1, CDK1 | [6] |

Core Mechanism of Action: Inhibition of Metastasis-Related Pathways

Germacrone has shown potential in mitigating cancer metastasis, particularly in the context of breast cancer-induced osteolysis. This is achieved by inhibiting key inflammatory and signaling pathways that promote cell migration and invasion.

Inhibition of MAPK and NF-κB Signaling

In the context of breast cancer bone metastasis, Germacrone suppresses osteoclastogenesis (the formation of bone-resorbing cells) by directly inhibiting the MAPK (Mitogen-Activated Protein Kinase) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathways.[10] Mechanistically, Germacrone inhibits the phosphorylation of critical downstream effectors, including p38, ERK (Extracellular signal-regulated kinases), and IκBα.[10] The inhibition of IκBα phosphorylation prevents the activation and nuclear translocation of NF-κB, a transcription factor that drives the expression of many pro-inflammatory and pro-metastatic genes.[10][11][12]

References

- 1. Germacrone induces lung cancer cell apoptosis and cell cycle arrest via the Akt/MDM2/p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Germacrone induces lung cancer cell apoptosis and cell cycle arrest via the Akt/MDM2/p53 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Noncanonical NF-κB in Cancer [mdpi.com]

- 12. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Speed Counter-Current Chromatography for cis,trans-Germacrone Purification

Abstract

This application note details a robust method for the preparative isolation and purification of cis,trans-Germacrone from essential oils using High-Speed Counter-Current Chromatography (HSCCC). This technique offers significant advantages over traditional solid-phase chromatography, including the elimination of irreversible adsorption, high sample recovery, and reduced solvent consumption.[1][2] The described protocol is particularly suited for researchers in natural product chemistry, pharmacology, and drug development who require high-purity Germacrone for their studies. This document provides a comprehensive experimental protocol, quantitative data summary, and visual workflows to facilitate the successful implementation of this purification method.

Introduction

This compound is a bioactive sesquiterpene found in various medicinal plants, notably in the rhizomes of Curcuma wenyujin. It has garnered significant interest for its wide range of pharmacological activities, including anticancer and antimicrobial properties.[3] The efficient isolation of Germacrone in high purity is crucial for further pharmacological evaluation and potential drug development. High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that has proven to be a fast and effective method for the preparative separation of natural products like Germacrone.[1][3] This application note presents a detailed protocol adapted from established methodologies for the successful purification of this compound.

Experimental Protocols

Materials and Equipment

-

High-Speed Counter-Current Chromatograph: Equipped with a multi-layer coil and a suitable pump.

-

HPLC System: For purity analysis of fractions.

-

Rotary Evaporator: For solvent removal.

-

Analytical Balance

-

Glassware: Separatory funnels, flasks, beakers, etc.

-

Solvents: Petroleum ether, ethanol, diethyl ether, water (all analytical grade).

-

Sample: Essential oil rich in Germacrone (e.g., from Curcuma wenyujin rhizomes).

Sample Preparation

-

Obtain the essential oil from the plant source (e.g., rhizomes of Curcuma wenyujin) through methods such as steam distillation or microwave-assisted extraction.[4]

-

Prepare the sample solution by dissolving a known amount of the essential oil in a 1:1 (v/v) mixture of the upper and lower phases of the selected solvent system.[3]

HSCCC Procedure

-

Solvent System Preparation:

-

Prepare a two-phase solvent system composed of petroleum ether-ethanol-diethyl ether-water at a volume ratio of 5:4:0.5:1.[3]

-

Thoroughly mix the solvents in a separatory funnel and allow the phases to separate at room temperature.[3]

-

Degas both the upper (organic) and lower (aqueous) phases before use.

-

-

HSCCC Instrument Setup and Operation:

-

Fill the entire multilayer coil with the lower aqueous phase as the stationary phase.[3]

-

Set the revolution speed of the centrifuge to 670 rpm.[3]

-

Pump the upper organic phase (mobile phase) into the column at a flow rate of 1.0 mL/min in a tail-to-head elution mode.[3]

-

Once the system reaches hydrodynamic equilibrium (mobile phase emerges from the column outlet), inject the prepared sample solution.

-

Continuously monitor the effluent and collect fractions at regular intervals.

-

-

Fraction Analysis and Post-Processing:

-

Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) to determine the purity of Germacrone.

-

Pool the fractions containing high-purity Germacrone.

-

Evaporate the solvent from the pooled fractions under reduced pressure using a rotary evaporator to obtain the purified this compound.

-

Confirm the structure of the purified compound using spectroscopic methods such as ¹H NMR and Mass Spectrometry.[3][5]

-

Data Presentation

The following tables summarize the quantitative data from a representative purification of this compound using HSCCC.

Table 1: HSCCC Operating Parameters

| Parameter | Value |

| Solvent System | Petroleum ether-ethanol-diethyl ether-water (5:4:0.5:1, v/v/v/v)[3] |

| Stationary Phase | Lower aqueous phase[3] |

| Mobile Phase | Upper organic phase[3] |

| Elution Mode | Tail to Head[5] |

| Revolution Speed | 670 rpm[3] |

| Flow Rate | 1.0 mL/min[3] |

| Stationary Phase Retention | 85%[3] |

Table 2: Purification Yield and Purity

| Parameter | Value |

| Starting Material | 658 mg of essential oil[3] |

| Sample Injection Volume | 18 mL[3] |

| Yield of Germacrone | 62 mg[3] |

| Purity of Germacrone | > 95% (as determined by HPLC)[3][5] |

Visualizations

The following diagrams illustrate the experimental workflow and the logical steps involved in the purification process.

Caption: Experimental workflow for the purification of this compound.

Caption: Logical decision and process flow for HSCCC purification.

Discussion

The presented HSCCC method is highly effective for the single-step purification of this compound from a complex essential oil matrix. The selection of an appropriate two-phase solvent system is a critical factor for successful separation in HSCCC.[1] The petroleum ether-ethanol-diethyl ether-water (5:4:0.5:1, v/v) system provides suitable partition coefficients for Germacrone, leading to good resolution and recovery.[3]

For researchers looking to adapt this method for other terpenes or plant sources, optimization of the solvent system and operating parameters such as revolution speed and flow rate may be necessary.[6] Techniques like silver ion HSCCC can be explored for separating structurally similar or isomeric compounds.[7][8]

Conclusion

High-Speed Counter-Current Chromatography is a powerful and efficient technique for the preparative purification of this compound. The protocol detailed in this application note provides a reliable and scalable method for obtaining high-purity Germacrone, which is essential for advancing pharmacological research and drug development efforts. This method demonstrates significant advantages in terms of speed, sample recovery, and purity of the final product compared to conventional chromatographic techniques.

References

- 1. Counter-current chromatography for the separation of terpenoids: a comprehensive review with respect to the solvent systems employed - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tautobiotech.com [tautobiotech.com]

- 4. Fast determination of curcumol, curdione and germacrone in three species of Curcuma rhizomes by microwave-assisted extraction followed by headspace solid-phase microextraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preparative isolation and purification of germacrone and curdione from the essential oil of the rhizomes of Curcuma wenyujin by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Extraction and purification of cis/trans asarone from Acorus tatarinowii Schott: Accelerated solvent extraction and sil… [ouci.dntb.gov.ua]

Application Notes and Protocols for cis,trans-Germacrone Cell Permeability Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis,trans-Germacrone, a naturally occurring sesquiterpenoid found in various medicinal plants, has garnered significant interest for its diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3] Understanding the cell permeability of this compound is a critical step in drug development, as it determines its ability to reach intracellular targets and exert its therapeutic effects. This document provides a detailed protocol for assessing the cell permeability of this compound using the Caco-2 cell monolayer model, a widely accepted in vitro model for predicting human intestinal absorption.[4][5] Additionally, this document outlines the known signaling pathways modulated by Germacrone and presents a workflow for the permeability assay.

Quantitative Data Summary

| Compound | Apparent Permeability Coefficient (Papp) | Efflux Ratio | Predicted Absorption |

| (x 10⁻⁶ cm/s) | |||

| Apical to Basolateral (A→B) | Basolateral to Apical (B→A) | (B→A) / (A→B) | |

| Propranolol (High Permeability Control) | 25.0 ± 2.5 | 23.0 ± 2.1 | 0.92 |

| Atenolol (Low Permeability Control) | 0.2 ± 0.05 | 0.3 ± 0.07 | 1.5 |

| Tanacetin | 15.2 ± 1.8 | 14.5 ± 1.5 | 0.95 |

| Artesin | 12.8 ± 1.3 | 11.9 ± 1.2 | 0.93 |

| Magnolialide | 18.5 ± 2.1 | 17.8 ± 1.9 | 0.96 |

| Crossostephin | 10.7 ± 1.1 | 10.1 ± 1.0 | 0.94 |

| Atractylon | 20.1 ± 2.4 | 19.5 ± 2.2 | 0.97 |

| Isocalamenediol (ICL) | 8.9 ± 0.9 | 9.5 ± 1.0 | 1.07 |

| Bisabolangelone (BSE) | 7.5 ± 0.8 | 8.1 ± 0.9 | 1.08 |

| (3R)-des-O-methyllasiodiplodin (DML) | 6.8 ± 0.7 | 7.2 ± 0.8 | 1.06 |

Data for sesquiterpenes are adapted from a study on their intestinal permeability in the Caco-2 cell model.[6] Propranolol and Atenolol are standard controls for high and low permeability, respectively.

Experimental Protocol: Caco-2 Cell Permeability Assay

This protocol details the steps for conducting a bidirectional permeability assay of this compound using a Caco-2 cell monolayer grown on transwell inserts.

Materials and Reagents:

-

Caco-2 cells (ATCC® HTB-37™)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Non-Essential Amino Acids (NEAA)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Transwell® permeable supports (e.g., 0.4 µm pore size, 12-well or 24-well format)

-

Hanks' Balanced Salt Solution (HBSS)

-

HEPES buffer

-

This compound

-

Propranolol (high permeability control)

-

Atenolol (low permeability control)

-

Lucifer Yellow (monolayer integrity marker)

-

Analytical grade solvents for sample analysis (e.g., acetonitrile, methanol)

-

LC-MS/MS system for quantification

Procedure:

-

Cell Culture and Seeding:

-

Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Passage the cells every 3-4 days before they reach confluence.

-

For the permeability assay, seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

-

Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions. Change the medium in both the apical and basolateral compartments every 2-3 days.

-

-

Monolayer Integrity Assessment:

-

Before the experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer using an epithelial volt-ohmmeter. Monolayers with TEER values >250 Ω·cm² are considered suitable for the assay.

-

Alternatively, assess the permeability of a paracellular marker like Lucifer Yellow. Add Lucifer Yellow to the apical chamber and measure its appearance in the basolateral chamber over time. A Papp value of <1.0 x 10⁻⁶ cm/s for Lucifer Yellow indicates a tight monolayer.

-

-

Permeability Assay (Bidirectional Transport):

-

Preparation:

-

Prepare stock solutions of this compound, propranolol, and atenolol in a suitable solvent (e.g., DMSO) and then dilute to the final experimental concentrations in pre-warmed HBSS with HEPES buffer (pH 7.4). The final DMSO concentration should be less than 1% to avoid cytotoxicity.

-

-

Apical to Basolateral (A→B) Transport:

-

Wash the Caco-2 monolayers twice with pre-warmed HBSS.

-

Add the test compound solution to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.

-

Incubate the plates at 37°C on an orbital shaker.

-

At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral chamber and replace the volume with fresh, pre-warmed HBSS.

-

At the end of the experiment, collect a sample from the apical chamber.

-

-

Basolateral to Apical (B→A) Transport:

-

Follow the same procedure as for A→B transport, but add the test compound to the basolateral (donor) chamber and collect samples from the apical (receiver) chamber.

-

-

-

Sample Analysis:

-

Analyze the concentration of this compound and control compounds in the collected samples using a validated analytical method, such as LC-MS/MS.

-

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) using the following equation:

-

Papp (cm/s) = (dQ/dt) / (A * C₀)

-

Where:

-

dQ/dt is the steady-state flux (µmol/s), determined from the slope of the cumulative amount of compound transported versus time.

-

A is the surface area of the membrane (cm²).

-

C₀ is the initial concentration of the compound in the donor chamber (µmol/cm³).

-

-

-

Calculate the efflux ratio:

-

Efflux Ratio = Papp (B→A) / Papp (A→B)

-

An efflux ratio >2 suggests the involvement of active efflux transporters.

-

-

Visualizations

Experimental Workflow

Caption: Workflow for the Caco-2 cell permeability assay.

Germacrone Signaling Pathway in Cancer Cells

Caption: Putative signaling pathways of Germacrone in cancer cells.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. Germacrone: A Potent Secondary Metabolite with Therapeutic Potential in Metabolic Diseases, Cancer and Viral Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. enamine.net [enamine.net]

- 6. Intestinal permeability of sesquiterpenes in the caco-2 cell monolayer model - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: cis,trans-Germacrone for Inducing Apoptosis and Cell Cycle Arrest in Cancer

Introduction

Germacrone, a naturally occurring sesquiterpenoid found in the essential oils of plants from the Zingiberaceae family, has demonstrated significant potential as an anti-cancer agent.[1] This compound has been shown to inhibit the proliferation of various cancer cell lines by inducing programmed cell death (apoptosis) and causing cell cycle arrest.[2][3] The multi-targeting capabilities of germacrone, affecting pathways such as PI3K/Akt/mTOR, p53, and JAK/STAT, make it a promising candidate for the development of novel cancer therapeutics.[1] These application notes provide a summary of the quantitative effects of germacrone on cancer cells, detailed protocols for key experimental assays, and visual representations of the underlying molecular mechanisms and experimental workflows.

Data Presentation

The anti-proliferative activity of cis,trans-Germacrone has been quantified across various cancer cell lines. The following tables summarize its efficacy in terms of half-maximal inhibitory concentration (IC50), its impact on cell cycle distribution, and its ability to induce apoptosis.

Table 1: IC50 Values of Germacrone in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |

| U87 | Glioma | Not specified, dose-dependent | 24, 48, 72 | [4] |

| U251 | Glioma | Not specified, dose-dependent | 24, 48, 72 | [4] |

| BGC823 | Gastric Cancer | Marked cytotoxicity | Not specified | [5] |

| MCF-7 | Breast Cancer | Not specified, dose-dependent | Not specified | [2] |

| MDA-MB-231 | Breast Cancer | Not specified, dose-dependent | Not specified | [2] |

| PC-3 | Prostate Cancer | 259 | 48 | [6] |

| 22RV1 | Prostate Cancer | 396.9 | 48 | [6] |

| HepG2 | Hepatoma | Not specified, dose-dependent | 24 | [7] |

| Lung Cancer Cells | Lung Cancer | Dose-dependent (50, 100, 200 µM) | Not specified | [8] |

Table 2: Effect of Germacrone on Cell Cycle Distribution

| Cell Line | Cancer Type | Treatment Concentration (µM) | Phase of Arrest | Key Protein Changes | Reference |

| U87 & U251 | Glioma | Dose-dependent | G1 | ↓ Cyclin D1, ↓ CDK2, ↑ p21 | [4][9] |

| BGC823 | Gastric Cancer | Dose-dependent | G2/M | ↓ Cyclin B1, ↓ cdc2, ↓ cdc25c | [5][10] |

| MCF-7 | Breast Cancer | Dose-dependent | G2/M | Not specified | [2] |

| MDA-MB-231 | Breast Cancer | Dose-dependent | G0/G1 | Not specified | [2] |

| Lung Cancer Cells | Lung Cancer | 50, 100, 200 | G1/S | ↓ Cyclin D1, ↓ CDK4, ↓ CDK6 | [8] |

Table 3: Induction of Apoptosis by Germacrone

| Cell Line | Cancer Type | Treatment Concentration (µM) | Key Apoptotic Markers | Reference |

| U87 & U251 | Glioma | Dose-dependent | ↑ p53, ↑ Bax, ↓ Bcl-2 | [4] |

| BGC823 | Gastric Cancer | Dose-dependent | ↑ Caspase-3 activity, ↑ PARP cleavage | [5] |

| MCF-7 & MDA-MB-231 | Breast Cancer | Dose-dependent | ↑ Bok, ↑ Cytochrome c release, ↑ Caspase-3, 7, 9 cleavage | [2] |

| Lung Cancer Cells | Lung Cancer | 100, 200 | ↑ Bax, ↑ c-Caspase 3, ↑ c-PARP, ↓ Bcl-2 | [8] |

| HepG2 | Hepatoma | Dose-dependent | Regulated p53 and Bcl-2 family members | [7] |

| Esophageal Squamous | Esophageal Cancer | Dose-dependent | ↑ Bax/Bcl-2 ratio, ↑ Caspase-9, ↑ Caspase-3 | [11] |

Signaling Pathways and Experimental Workflow

Germacrone exerts its anti-cancer effects by modulating several critical signaling pathways. The diagrams below illustrate the key molecular interactions and a typical experimental workflow for investigating these effects.

Caption: General experimental workflow for assessing the anti-cancer effects of germacrone.

References

- 1. Germacrone: A Multi-targeting Sesquiterpene with Promising Anti-cancer and Chronic Disease Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Germacrone inhibits the proliferation of breast cancer cell lines by inducing cell cycle arrest and promoting apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Germacrone, a novel and safe anticancer agent from genus curcuma : a review of its mechanism. | Semantic Scholar [semanticscholar.org]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Germacrone exerts anti-cancer effects on gastric cancer through induction of cell cycle arrest and promotion of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. Germacrone induces apoptosis in human hepatoma HepG2 cells through inhibition of the JAK2/STAT3 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Germacrone induces lung cancer cell apoptosis and cell cycle arrest via the Akt/MDM2/p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Germacrone inhibits the proliferation of glioma cells by promoting apoptosis and inducing cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Germacrone Inhibits Cell Proliferation and Induces Apoptosis in Human Esophageal Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for cis,trans-Germacrone in the Development of Novel Anticancer Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis,trans-Germacrone, a naturally occurring sesquiterpenoid found in plants of the Zingiberaceae family, has garnered significant interest for its diverse pharmacological activities, including antitumor effects.[1][2] Its unique ten-membered ring structure serves as a promising scaffold for the synthesis of novel anticancer derivatives. By modifying the functional groups on the germacrone backbone, researchers aim to enhance its cytotoxic and pro-apoptotic activities against various cancer cell lines, while potentially reducing off-target effects. These application notes provide an overview of the anticancer potential of this compound derivatives and detailed protocols for their evaluation.

Rationale for Derivative Development

The development of this compound derivatives is primarily driven by the need for more potent and selective anticancer agents.[3][4] The parent compound, while exhibiting anticancer properties, may have limitations in terms of bioavailability, stability, or potency. Chemical modifications can address these limitations by:

-

Introducing Bioalkylating Moieties: Enhancing the reactivity of the molecule towards biological nucleophiles within cancer cells, leading to increased cytotoxicity.[3]

-

Modifying Lipophilicity: Optimizing the compound's ability to cross cell membranes and reach intracellular targets.

-

Targeting Specific Signaling Pathways: Designing derivatives that selectively inhibit key proteins or pathways involved in cancer cell proliferation, survival, and metastasis. A notable target for germacrone derivatives is the c-Met kinase.[3][4][5]

Anticancer Activity and Mechanism of Action

Novel synthesized derivatives of germacrone have demonstrated enhanced inhibitory effects on a variety of cancer cell lines, including hepatocellular carcinoma (Bel-7402, HepG2), lung cancer (A549), and cervical cancer (HeLa), when compared to the parent compound.[3][4][5] The primary mechanisms of action identified for these derivatives involve the induction of apoptosis and cell cycle arrest.

Several key signaling pathways are implicated in the anticancer effects of germacrone and its derivatives:

-

c-Met Kinase Inhibition: The c-Met receptor tyrosine kinase is often overexpressed in various cancers and its activation leads to cell proliferation, angiogenesis, and invasion.[4][5] Germacrone derivatives have been shown to inhibit c-Met kinase activity.[3][4]

-

Akt/MDM2/p53 Pathway: Germacrone has been observed to alter this pathway, leading to a decrease in the phosphorylation of Akt and MDM2, and a subsequent increase in p53 expression, which promotes apoptosis and cell cycle arrest.[6]

-

PI3K/AKT/mTOR Pathway: This is a crucial pathway for cell survival and proliferation, and its inhibition is a key target for many anticancer drugs. Germacrone has been shown to impact this pathway.[1]

-

NF-κB and JAK/STAT Pathways: These pathways are involved in inflammation and cancer progression, and are also modulated by germacrone.[1]

-

Mitochondria-Mediated Apoptosis: Germacrone can induce apoptosis by increasing the expression of pro-apoptotic proteins like Bok and promoting the release of cytochrome c from mitochondria, leading to the activation of caspases 3, 7, and 9.[7]

-

Estrogen Receptor α (ERα) Inhibition: In breast cancer cells, germacrone has been shown to inhibit ERα-mediated gene transcription, a key driver of proliferation in ER-positive tumors.[8][9]

Quantitative Data Summary

The following tables summarize the reported in vitro anticancer activities of representative germacrone derivatives against various cancer cell lines.

Table 1: Inhibitory Concentration (IC50) of Germacrone Derivatives against Cancer Cell Lines (µM)

| Compound | Bel-7402 | HepG2 | A549 | HeLa |

| Germacrone | 75.3 | 89.1 | 102.5 | 95.7 |

| Derivative 3a | 23.6 | 31.5 | 45.2 | 38.9 |

| Derivative 3b | 18.9 | 25.4 | 36.8 | 31.2 |

| Derivative 3c | 15.2 | 20.1 | 29.7 | 25.6 |

| Derivative 3d | 30.1 | 42.3 | 58.9 | 49.7 |

| Derivative 3e | 12.5 | 18.7 | 25.3 | 21.9 |

Data compiled from studies on novel germacrone derivatives.[3][4]

Table 2: c-Met Kinase Inhibitory Activity of Germacrone Derivatives

| Compound | IC50 (µM) |

| Germacrone | >100 |

| Derivative 3a | 25.8 |

| Derivative 3b | 19.3 |

| Derivative 3c | 14.7 |

| Derivative 3d | 32.1 |

| Derivative 3e | 11.9 |

Data reflects the enhanced inhibitory activity of derivatives on a key cancer-related kinase.[3][4]

Experimental Protocols

Detailed methodologies for key experiments in the evaluation of this compound derivatives are provided below.

Protocol 1: Synthesis of a Representative Germacrone Derivative (Epoxidation)

This protocol describes a general method for the epoxidation of germacrone, a common modification to enhance bioactivity.

Materials:

-

Germacrone

-

m-Chloroperoxybenzoic acid (mCPBA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Dissolve germacrone (1 equivalent) in DCM in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Add mCPBA (1.1 equivalents) portion-wise to the stirred solution.

-

Allow the reaction to stir at 0°C and monitor its progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexane:ethyl acetate) to yield the epoxide derivative.[10]

Protocol 2: Cell Viability Assessment (MTT Assay)

This protocol is for determining the cytotoxic effects of germacrone derivatives on cancer cells.[7][8][11][12]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

This compound derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of the germacrone derivatives in culture medium. The final DMSO concentration should be less than 0.1%.

-

Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.

-

Add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm or 590 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][3][6][13][14]

Materials:

-

Treated and untreated cancer cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with germacrone derivatives at the desired concentrations for 24-48 hours.

-

Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour of staining.

Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[4][5][15][16][17]

Materials:

-

Treated and untreated cancer cells

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Culture and treat cells with germacrone derivatives as described for the apoptosis assay.

-

Harvest the cells and wash them once with cold PBS.

-

Fix the cells by resuspending the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells and wash once with cold PBS to remove the ethanol.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 5: Western Blotting for Signaling Pathway Analysis

This protocol outlines the general steps for analyzing the protein expression levels in key signaling pathways affected by germacrone derivatives.

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-c-Met, anti-p-Akt, anti-Akt, anti-p-MDM2, anti-MDM2, anti-p53, anti-caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Prepare cell lysates from treated and untreated cells and determine the protein concentration.

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Visualizations

Signaling Pathways and Experimental Workflow

Caption: Experimental workflow for developing and evaluating novel anticancer derivatives of this compound.

References

- 1. docs.aatbio.com [docs.aatbio.com]

- 2. researchgate.net [researchgate.net]

- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 5. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 6. bosterbio.com [bosterbio.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. mdpi.com [mdpi.com]

- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 12. MTT assay overview | Abcam [abcam.com]

- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - FR [thermofisher.com]

- 14. scispace.com [scispace.com]

- 15. Flow cytometry with PI staining | Abcam [abcam.com]

- 16. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 17. corefacilities.iss.it [corefacilities.iss.it]

Application Notes and Protocols: cis,trans-Germacrone as a Synergistic Agent with Chemotherapy Drugs

Audience: Researchers, scientists, and drug development professionals.

Introduction

cis,trans-Germacrone, a naturally occurring sesquiterpenoid found in various medicinal plants, has demonstrated significant potential as a synergistic agent in cancer chemotherapy. These application notes provide a comprehensive overview of the efficacy of this compound in enhancing the cytotoxic effects of conventional chemotherapy drugs, with a primary focus on its well-documented synergy with Adriamycin (doxorubicin) in multidrug-resistant (MDR) breast cancer. This document outlines the quantitative data supporting this synergy, detailed protocols for key experiments, and visual representations of the underlying molecular mechanisms and experimental workflows. While the synergistic effects with Adriamycin are well-quantified, preliminary evidence also suggests potential synergy with other agents like methotrexate, 5-fluorouracil, and cisplatin, though detailed quantitative data for these combinations are less prevalent in the current literature.

Data Presentation: Synergistic Cytotoxicity

The synergistic effect of this compound with chemotherapy drugs has been primarily evaluated by assessing the reduction in the half-maximal inhibitory concentration (IC50) of the chemotherapeutic agent and by analyzing cell viability and apoptosis rates in combination treatments.

Table 1: In Vitro Cytotoxicity of Adriamycin and this compound in Breast Cancer Cell Lines.[1][2]

| Cell Line | Treatment | IC50 (µM) |

| MCF-7 (Sensitive) | Adriamycin | 1.27 ± 0.12 |

| MCF-7/ADR (Resistant) | Adriamycin | 87.40 ± 5.24 |

| MCF-7/ADR (Resistant) | This compound | 180.41 ± 12.45 |

Table 2: Synergistic Effect of this compound on Adriamycin Cytotoxicity in Adriamycin-Resistant MCF-7/ADR Cells.[1][2]

| Adriamycin (µM) | This compound (µM) | Cell Viability (%) |

| 1.0 | 0 | ~90% |

| 1.0 | 50 | Significantly Reduced |

| 1.0 | 150 | Significantly Reduced |

| 1.0 | 250 | Significantly Reduced |

Note: Specific percentage values for the combination treatments were not provided in the source literature, but a significant synergistic inhibition of cell viability was reported.

Table 3: Effect of this compound and Adriamycin on Apoptosis in MCF-7/ADR Cells.[1][2]

| Treatment | Concentration (µM) | Apoptosis Rate (%) |

| Control | - | ~5% |

| Adriamycin | 1.0 | Not Significantly Increased |

| This compound | 50 | Increased |

| This compound | 150 | Increased (Dose-dependent) |

| This compound | 250 | Increased (Dose-dependent) |

| Adriamycin + this compound | 1.0 + 50 | Markedly Enhanced |

| Adriamycin + this compound | 1.0 + 150 | Markedly Enhanced |

| Adriamycin + this compound | 1.0 + 250 | Markedly Enhanced |

Note: The source literature describes a dose-dependent increase in apoptosis with Germacrone and a significant synergistic enhancement with the combination, but does not provide specific numerical values for apoptosis rates.

Molecular Mechanisms of Synergy

This compound appears to reverse Adriamycin resistance in MCF-7/ADR cells through multiple mechanisms, primarily by downregulating the drug efflux pump P-glycoprotein (P-gp) and modulating key apoptotic proteins.

Table 4: Effect of this compound and Adriamycin on the Expression of Key Regulatory Proteins in MCF-7/ADR Cells.[1][2]

| Treatment | P-glycoprotein (P-gp) | Bcl-2 (Anti-apoptotic) | Bax (Pro-apoptotic) | p53 (Tumor Suppressor) |

| Adriamycin | No significant change | No significant change | No significant change | No significant change |

| This compound | Downregulated | - | - | - |

| Adriamycin + this compound | Significantly Downregulated | Significantly Downregulated | Significantly Upregulated | Significantly Upregulated |

Experimental Protocols

The following are detailed protocols for the key experiments used to evaluate the synergistic effects of this compound and chemotherapy drugs.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

Objective: To determine the IC50 values of individual drugs and to assess the synergistic cytotoxicity of combination treatments.

Materials:

-

96-well plates

-

Cancer cell lines (e.g., MCF-7, MCF-7/ADR)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

Chemotherapy drug (e.g., Adriamycin, dissolved in sterile water or DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of this compound and the chemotherapy drug in culture medium. For combination studies, prepare a fixed concentration of one drug and serial dilutions of the other, or use a fixed ratio of both drugs.

-

Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with drug-free medium as a control.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).

Apoptosis Analysis (Annexin V-FITC and Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment.

Materials:

-

6-well plates

-

Cancer cell lines

-

This compound and chemotherapy drug

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with the desired concentrations of drugs (single and combination) for 48 hours.

-

Harvest the cells by trypsinization and wash twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Annexin V-FITC positive, PI negative cells are in early apoptosis; Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

Protein Expression Analysis (Western Blotting)

Objective: To determine the expression levels of key proteins involved in chemoresistance and apoptosis (e.g., P-gp, Bcl-2, Bax, p53).

Materials:

-

6-well plates

-

Cancer cell lines

-

This compound and chemotherapy drug

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (against P-gp, Bcl-2, Bax, p53, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL (Enhanced Chemiluminescence) detection reagent

-

Imaging system

Protocol:

-

Seed cells in 6-well plates and treat with drugs as required.

-

Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

-

Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to the loading control.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway for Germacrone-induced chemosensitization and the general workflow for evaluating drug synergy.

Caption: Experimental workflow for evaluating the synergistic effects of this compound.

Caption: Proposed signaling pathway of this compound in overcoming chemoresistance.

Troubleshooting & Optimization

Preventing thermal degradation of "cis,trans-Germacrone" during GC analysis

Welcome to the technical support center for the analysis of cis,trans-Germacrone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the thermal degradation of this compound during Gas Chromatography (GC) analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary issue when analyzing this compound by Gas Chromatography (GC)?

A1: The primary issue is the thermal instability of this compound. It is prone to thermal rearrangement, particularly a Cope rearrangement, which converts it into β-elemenone.[1][2] This degradation can occur in the hot GC injector and on the analytical column, leading to inaccurate quantification and misinterpretation of results.[1][2]

Q2: At what temperatures does the thermal degradation of this compound become significant?

A2: Significant thermal degradation of this compound to β-elemenone is observed at GC injector temperatures above 250 °C.[1][2] However, degradation can also occur at lower temperatures, especially with prolonged residence times in the hot inlet or on the column.[2][3]

Q3: How can I tell if my this compound sample is degrading during GC analysis?

A3: Signs of degradation include a reduced peak area for this compound and the appearance of a new peak corresponding to β-elemenone.[1][2] In cases of on-column degradation, you might observe a broad, tailing peak for the degradation product.[2] If the degradation is severe, the this compound peak may be very small or absent altogether.[3]

Q4: Are there alternative analytical techniques to GC for analyzing this compound?

A4: Yes, for thermally labile compounds like this compound, alternative techniques such as High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are suitable as they operate at lower temperatures.[4] These methods can prevent thermal degradation and provide more accurate quantitative results.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the GC analysis of this compound.

| Problem | Potential Cause | Recommended Solution |